Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate. It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier. Due to its activity, carbidopa is always administered concomitantly with [levodopa]. An individual formulation containing solely carbidopa was generated to treat nausea in patients where the combination therapy [levodopa]/carbidopa is not efficient reducing nausea. The first approved product by the FDA containing only carbidopa was developed by Amerigens Pharmaceuticals Ltd and approved on 2014. On the other hand, the combination treatment of carbidopa/levodopa was originally developed by Watson Labs but the historical information by the FDA brings back to the approval of this combination therapy developed by Mayne Pharma in 1992.
Carbidopa is an Aromatic Amino Acid Decarboxylation Inhibitor. The mechanism of action of carbidopa is as a DOPA Decarboxylase Inhibitor.
Carbidopa is a hydrazine derivative of dopa. Carbidopa is a peripheral dopa decarboxylase inhibitor that is used as an adjunct to levodopa administration to prevent peripheral biosynthesis of levodopa to dopamine, thereby reducing peripheral side effects. Carbidopa does not penetrate the blood brain barrier so that levodopa, after it reaches the brain, can be metabolized to dopamine by dopa decarboxylase where it exerts its effect on dopamine receptors.
An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.
Carbidopa
CAS No.: 38821-49-7
Cat. No.: VC21337462
Molecular Formula: C10H16N2O5
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 38821-49-7 |
---|---|
Molecular Formula | C10H16N2O5 |
Molecular Weight | 244.24 g/mol |
IUPAC Name | (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate |
Standard InChI | InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1 |
Standard InChI Key | QTAOMKOIBXZKND-PPHPATTJSA-N |
Isomeric SMILES | C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O |
SMILES | CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O |
Canonical SMILES | CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O |
Boiling Point | Decomposes |
Melting Point | 203-208 °C |
Chemical Properties and Structure
Carbidopa presents as a white, crystalline compound that is formulated for oral administration. It is available in various tablet strengths, typically combined with levodopa in fixed-dose combinations. The most common formulations include 25 mg of carbidopa combined with either 100 mg or 250 mg of levodopa .
The chemical structure of carbidopa is characterized by its aromatic ring and amino acid-like properties. As a structural analogue of levodopa, it effectively competes for the dopa decarboxylase enzyme without producing the neurotransmitter effects of dopamine. This structural similarity is essential to its function as an enzyme inhibitor .
The physical properties of carbidopa contribute to its pharmaceutical profile:
Property | Description |
---|---|
Chemical Name | N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate |
Molecular Weight | 244.2 g/mol (monohydrate) |
Solubility | Slightly soluble in water |
Physical Form | White crystalline compound |
CAS Number | 38821-49-7 (hydrate) |
Carbidopa is available in multiple pharmaceutical formulations, typically identified by specific brand names including Lodosyn (carbidopa alone) and in combination products such as Sinemet, Stalevo, Rytary, and Duopa, among others .
Pharmacological Properties
Mechanism of Action
Carbidopa functions through a highly specific pharmacological mechanism. It selectively inhibits aromatic L-amino acid decarboxylase (DDC), the enzyme responsible for converting levodopa to dopamine. This inhibition occurs primarily in peripheral tissues, as carbidopa cannot cross the blood-brain barrier due to its chemical structure. By blocking the peripheral conversion of levodopa to dopamine, carbidopa ensures that more levodopa remains available to cross the blood-brain barrier and reach its target in the central nervous system .
The specificity of carbidopa's action is particularly important. DDC plays a crucial role in the biosynthesis pathways of several neurotransmitters, including the conversion of L-tryptophan to serotonin and L-DOPA to dopamine. By inhibiting only the peripheral enzyme without affecting central nervous system DDC, carbidopa permits the essential production of dopamine within the brain while preventing unwanted peripheral conversion .
This targeted inhibition results in several clinically significant benefits:
-
Increased bioavailability of levodopa to the central nervous system
-
Reduced peripheral side effects associated with dopamine production outside the brain
-
Lower effective dose requirements for levodopa
-
Decreased metabolism of levodopa in the gastrointestinal tract
The binding of carbidopa to DDC effectively creates a pharmacological shielding effect that preserves levodopa until it can reach its intended target in the brain's dopaminergic neurons .
Pharmacokinetics
Carbidopa demonstrates distinctive pharmacokinetic properties that are essential to understanding its clinical application. When administered orally as part of a levodopa/carbidopa combination, approximately 40-70% of the dose is absorbed. Carbidopa itself exhibits a bioavailability of approximately 58%, reaching maximum plasma concentration of 0.085 mcg/ml within approximately 143 minutes after administration, with an area under the curve (AUC) of 19.28 mcg.min/ml .
The volume of distribution for carbidopa in combination therapy with levodopa is approximately 3.6 L/kg. Carbidopa is distributed widely throughout body tissues, with notable exceptions being the brain due to its inability to cross the blood-brain barrier. Significant concentrations are found in the kidneys, lungs, small intestine, and liver within one hour of administration .
Protein binding of carbidopa is relatively high at approximately 76%, though the research indicates that additional studies may be needed to fully characterize this parameter .
The clearance rate for the combination therapy of levodopa/carbidopa is reported at 51.7 L/h, reflecting the modified metabolic profile when both drugs are administered together .
Clinical Applications
Use in Parkinson's Disease
Carbidopa's primary clinical application lies in the treatment of Parkinson's disease and related parkinsonian syndromes. It is indicated specifically for use with levodopa in the management of symptoms associated with idiopathic Parkinson's disease, postencephalitic parkinsonism, and symptomatic parkinsonism that follows carbon monoxide or manganese intoxication .
The therapeutic rationale for combining carbidopa with levodopa is multifaceted. When levodopa is administered alone, approximately 95% of the dose is converted to dopamine in peripheral tissues, leading to significant side effects and leaving only a small fraction available to cross the blood-brain barrier. By inhibiting peripheral decarboxylation, carbidopa dramatically increases the proportion of levodopa that reaches the central nervous system .
The clinical benefits of carbidopa co-administration include:
-
Significant reduction in the required levodopa dose (typically by 75-80%)
-
Marked decrease in peripheral dopaminergic side effects, particularly nausea and vomiting
-
Enhanced bioavailability of levodopa to the central nervous system
-
More stable plasma concentrations of levodopa, resulting in more consistent symptom control
-
Increased recovery of levodopa in urine rather than as dopamine metabolites, confirming reduced peripheral metabolism
These benefits translate directly to improved patient outcomes, allowing for more effective management of motor symptoms with fewer adverse effects .
Carbidopa Dose | Plasma Concentration | Clinical Effects |
---|---|---|
75 mg/day | Mean 50 ng/ml | Baseline response |
450 mg/day | Mean 439 ng/ml | Enhanced response to levodopa, more "on" time, reduced levodopa dosage requirements |
Importantly, adverse events reported during the higher dose regimen were minor and largely attributed to levodopa rather than carbidopa itself, suggesting that the recommended upper limit of carbidopa could potentially be raised to 450 mg/day without significant safety concerns .
Commercially available formulations typically include carbidopa at 25 mg combined with either 100 mg or 250 mg of levodopa, allowing for flexible dosing strategies based on individual patient response .
Emerging Research
Effects on T Cell Responses
Recent research has unveiled an unexpected dimension of carbidopa's pharmacological profile: significant immunomodulatory effects. Studies have demonstrated that carbidopa strongly inhibits T cell activation both in vitro and in vivo, representing a potentially important mechanism that extends beyond its established role in Parkinson's disease management .
This finding is particularly relevant given the emerging understanding of Parkinson's disease pathophysiology. Parkinson's disease has been associated with increased expression of inflammatory genes in both peripheral and central nervous systems, infiltration of immune cells into the brain, and increased numbers of activated/memory T cells. Animal models of Parkinson's disease have established a critical role for T cells in inducing pathology in the central nervous system .
The immunomodulatory effects of carbidopa were assessed through several experimental protocols:
-
In vitro studies of T cell activation markers
-
In vivo assessment of T cell-mediated autoimmunity models
-
Analysis of cytokine production by CD4+ T cells in central nervous system infiltrates
These studies consistently demonstrated carbidopa's capacity to suppress T cell responses, suggesting that beyond its established role in inhibiting peripheral decarboxylation of levodopa, carbidopa may provide additional benefits through immunomodulation in Parkinson's disease patients .
Adverse Effects and Toxicity
Carbidopa demonstrates a favorable safety profile, particularly when administered at standard therapeutic doses. The LD50 (median lethal dose) in rats is extremely high at 4810 mg/kg, indicating low acute toxicity. Animal studies have shown no evidence of carcinogenic potential (neoplasia) and no adverse effects on fertility or development, further supporting its safety profile .
Most adverse effects associated with carbidopa occur in the context of combination therapy with levodopa and are primarily attributable to the dopaminergic effects of levodopa rather than to carbidopa itself. These may include:
-
Nausea and vomiting (though significantly reduced compared to levodopa monotherapy)
-
Orthostatic hypotension
-
Dyskinesias at higher doses
-
Confusion or hallucinations in susceptible individuals
The randomized clinical trial comparing 75 mg/day versus 450 mg/day of carbidopa found that even at the higher dose, adverse events were minor and primarily related to levodopa effects rather than carbidopa itself, suggesting that the compound retains its favorable safety profile even at doses substantially higher than typically recommended .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume